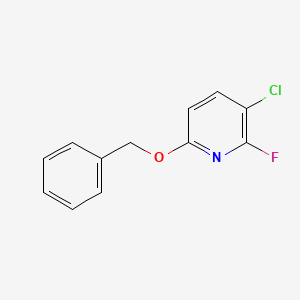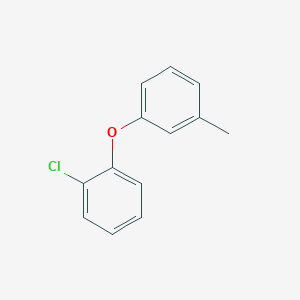![molecular formula C10H13ClO2S B8031713 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene](/img/structure/B8031713.png)
1-Chloro-4-[(2-methylpropane)sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(2-methylpropane)sulfonyl]benzene is an organic compound with the molecular formula C10H13ClO2S. It is characterized by a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a 2-methylpropane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene typically involves the sulfonylation of 1-chloro-4-nitrobenzene followed by reduction. The reaction conditions often include the use of sulfonyl chlorides and appropriate catalysts to facilitate the sulfonylation process. The reduction step may involve hydrogenation or other reducing agents to convert the nitro group to the desired sulfonyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: This reaction involves the use of electrophiles such as sulfonyl chlorides in the presence of Lewis acids like AlCl3 to facilitate the substitution on the aromatic ring.
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as the use of strong bases or nucleophilic reagents.
Reduction Reactions: The sulfonyl group can be reduced using hydrogenation or other reducing agents to yield different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various sulfonylated benzene derivatives, while nucleophilic substitution can produce a range of substituted benzene compounds .
Applications De Recherche Scientifique
1-Chloro-4-[(2-methylpropane)sulfonyl]benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations . The molecular pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
1-Chloro-4-{[(2-methylpropane)sulfonyl]methyl}benzene: This compound has a similar structure but with a methyl group attached to the sulfonyl group.
1-Chloro-4-[(2-methylpropane)sulfonyl]methylbenzene: Another similar compound with slight variations in the positioning of the sulfonyl group.
Uniqueness: 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
1-chloro-4-(2-methylpropylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZLIUGPYJQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(2-Chloro-5-fluorophenyl)methyl]morpholine hydrochloride](/img/structure/B8031741.png)
